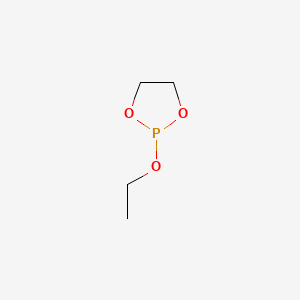

Ethyl ethylene phosphite

CAS No.: 695-11-4

Cat. No.: VC16226315

Molecular Formula: C4H9O3P

Molecular Weight: 136.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 695-11-4 |

|---|---|

| Molecular Formula | C4H9O3P |

| Molecular Weight | 136.09 g/mol |

| IUPAC Name | 2-ethoxy-1,3,2-dioxaphospholane |

| Standard InChI | InChI=1S/C4H9O3P/c1-2-5-8-6-3-4-7-8/h2-4H2,1H3 |

| Standard InChI Key | WUFFGJVXZCDALE-UHFFFAOYSA-N |

| Canonical SMILES | CCOP1OCCO1 |

Introduction

Chemical Identity and Structural Characteristics

Ethyl ethylene phosphite (systematic name: O-ethyl-1,3,2-dioxaphospholan-2-ol) is a cyclic organophosphorus compound characterized by a five-membered ring containing two oxygen atoms and one phosphorus atom, with an ethyl group substituent. Its molecular formula is C₄H₉O₃P, and its structure arises from the substitution of a hydroxyl group in ethylene phosphite (C₂H₅O₃P) with an ethyl moiety via alkylation . The compound’s ring structure confers unique stereoelectronic properties, influencing its reactivity in hydrolysis and nucleophilic substitution reactions.

Key structural parameters derived from analogous compounds include:

-

Molecular weight: 152.09 g/mol (calculated from constituent atomic masses)

-

Boiling point: Estimated at 140–160°C at 1.0 mm Hg, based on trends in alkyl ethylene phosphites

-

Density: ~1.3–1.5 g/cm³ (extrapolated from ethylene phosphite’s density of 1.528 g/cm³)

The phosphorus center in ethyl ethylene phosphite exhibits a trigonal pyramidal geometry, with lone pair electrons enabling nucleophilic reactivity. This structural feature underpins its utility as a ligand in coordination chemistry and a precursor in organophosphorus synthesis.

Synthesis and Manufacturing

The synthesis of ethyl ethylene phosphite follows methodologies analogous to those described for methyl ethylene phosphite in US Patent 2,833,806 . The general approach involves two stages: (1) preparation of ethylene phosphite via hydrolysis of aryl or triethylene diphosphite precursors, and (2) subsequent alkylation with ethyl halides.

Preparation of Ethylene Phosphite

Ethylene phosphite serves as the foundational intermediate for alkyl derivatives. As detailed in the patent, it is synthesized through hydrolysis of phenylethylene phosphite or triethylene diphosphite in the presence of water and a polar solvent (e.g., acetonitrile) :

Typical reaction conditions include:

-

Temperature: 20–40°C (room temperature with cooling for exothermic control)

-

Solvent: Acetonitrile (25–100 parts per 100 parts phosphite)

Physicochemical Properties

Ethyl ethylene phosphite’s properties are inferred from structural analogs and computational predictions:

The compound’s hydrolytic stability is lower than that of aryl-substituted phosphites due to the electron-donating ethyl group, which accelerates ring-opening reactions in aqueous media. This reactivity is exploited in its applications as a transient intermediate.

Applications and Functional Uses

Industrial Chemistry

Ethyl ethylene phosphite serves as a versatile intermediate in organophosphorus synthesis:

-

Pesticide precursors: Alkyl ethylene phosphites are alkylating agents for producing organophosphate insecticides . For example, reaction with chlorinated phenols yields compounds with miticidal activity.

-

Coordination chemistry: The lone pair on phosphorus enables chelation of metal ions, making it useful in catalytic systems or metal-organic frameworks (MOFs).

Materials Science

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume